

A Comparative Analysis of Invertin from Diverse Microbial Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Invertin*

Cat. No.: *B607192*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of **invertin** (β -D-fructofuranosidase), a key enzyme in various industrial processes, sourced from different microorganisms. The following sections provide a detailed analysis of their biochemical properties, supported by experimental data and protocols, to aid in the selection of the most suitable **invertin** for specific research and development applications.

Performance Comparison of Microbial Invertins

The functional characteristics of **invertin** can vary significantly depending on its microbial origin. These differences in specific activity, optimal operating conditions, substrate affinity, and stability are critical considerations for its application in pharmaceuticals, food production, and biofuels. Below is a summary of key performance indicators for **invertin** derived from prominent microbial sources.

Microbial Source	Optimal pH	Optimal Temperature (°C)	Km (mM)	Vmax (U/mg)	Specific Activity (U/mg)	Stability Characteristics
Saccharomyces cerevisiae	4.5 - 6.0[1]	50 - 60[2]	5.85 - 30[1]	6.472[1]	34.7 - 500[3]	Cell wall invertase shows higher thermal stability than the soluble form, with a 1.7-fold longer half-life at 60°C.[2]
Aspergillus niger	4.5 - 5.5[4]	50 - 60	11.5[5]	Not consistently reported	8.09 - 94.6[4]	Stable in a pH range of 4.0 to 6.0.[4][5]
Candida utilis	3.5 - 5.5[6][7]	60 - 75[7]	11 - 15[6][7]	Not consistently reported	>300[6]	Stable in a pH range of 3.0 to 6.0 and below 60°C.[6][7] The external invertase is more thermally stable than that of S. cerevisiae.[8]

Penicillium chrysogenum	~6.0	~50	Not consistently reported	Not consistently reported	Not consistently reported	Crude and partially purified invertase show maximum activity at pH 6 and 50°C.[9]
Candida guilliermondii	5.0[10]	50[10]	28.7 - 30.5[11]	Not consistently reported	27.7 - 46.5[11]	Thermally stable between 40°C and 70°C, exhibiting first-order inactivation kinetics. [11]

Experimental Protocols

This section details the methodologies for key experiments to characterize and compare **invertin** from different microbial sources.

Invertase Activity Assay (DNS Method)

This protocol is a widely used method for determining the amount of reducing sugars produced from the hydrolysis of sucrose by invertase.

Principle: The 3,5-dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound. The intensity of the color, measured spectrophotometrically at 540 nm, is proportional to the concentration of reducing sugars.

Reagents:

- 0.05 M Acetate Buffer (pH 4.7): Prepare by dissolving appropriate amounts of sodium acetate in water and adjusting the pH with acetic acid.
- 1% (w/v) Sucrose Solution: Dissolve 1 g of sucrose in 100 mL of 0.05 M acetate buffer (pH 4.7).
- DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate tetrahydrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water.
- Enzyme Solution: A suitably diluted sample of the **invertin** extract.

Procedure:

- Reaction Mixture: In a test tube, mix 0.5 mL of the 1% sucrose solution and 0.4 mL of 0.05 M acetate buffer.
- Enzyme Reaction: Add 0.1 mL of the enzyme solution to the reaction mixture.
- Incubation: Incubate the mixture at a specific temperature (e.g., 50°C) for a defined period (e.g., 15 minutes).
- Stopping the Reaction: Terminate the reaction by adding 1 mL of DNS reagent.
- Color Development: Heat the mixture in a boiling water bath for 5-10 minutes.
- Cooling and Dilution: Cool the tubes to room temperature and add 10 mL of distilled water.
- Spectrophotometry: Measure the absorbance of the solution at 540 nm against a blank (prepared by adding the DNS reagent before the enzyme).
- Quantification: Determine the amount of reducing sugar released using a standard curve prepared with known concentrations of glucose.

Unit Definition: One unit (U) of invertase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of reducing sugar (as glucose) per minute under the specified assay conditions.

Determination of Optimal pH and Temperature

Optimal pH:

- Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8).
- Perform the invertase activity assay as described above, but replace the standard acetate buffer with the different pH buffers.
- Plot the enzyme activity against the pH to determine the optimal pH at which the highest activity is observed.

Optimal Temperature:

- Perform the invertase activity assay at a range of different temperatures (e.g., 30°C to 80°C) while keeping the pH at its determined optimum.
- Plot the enzyme activity against the temperature to identify the optimal temperature for enzyme function.

Thermal and pH Stability Studies

Thermal Stability:

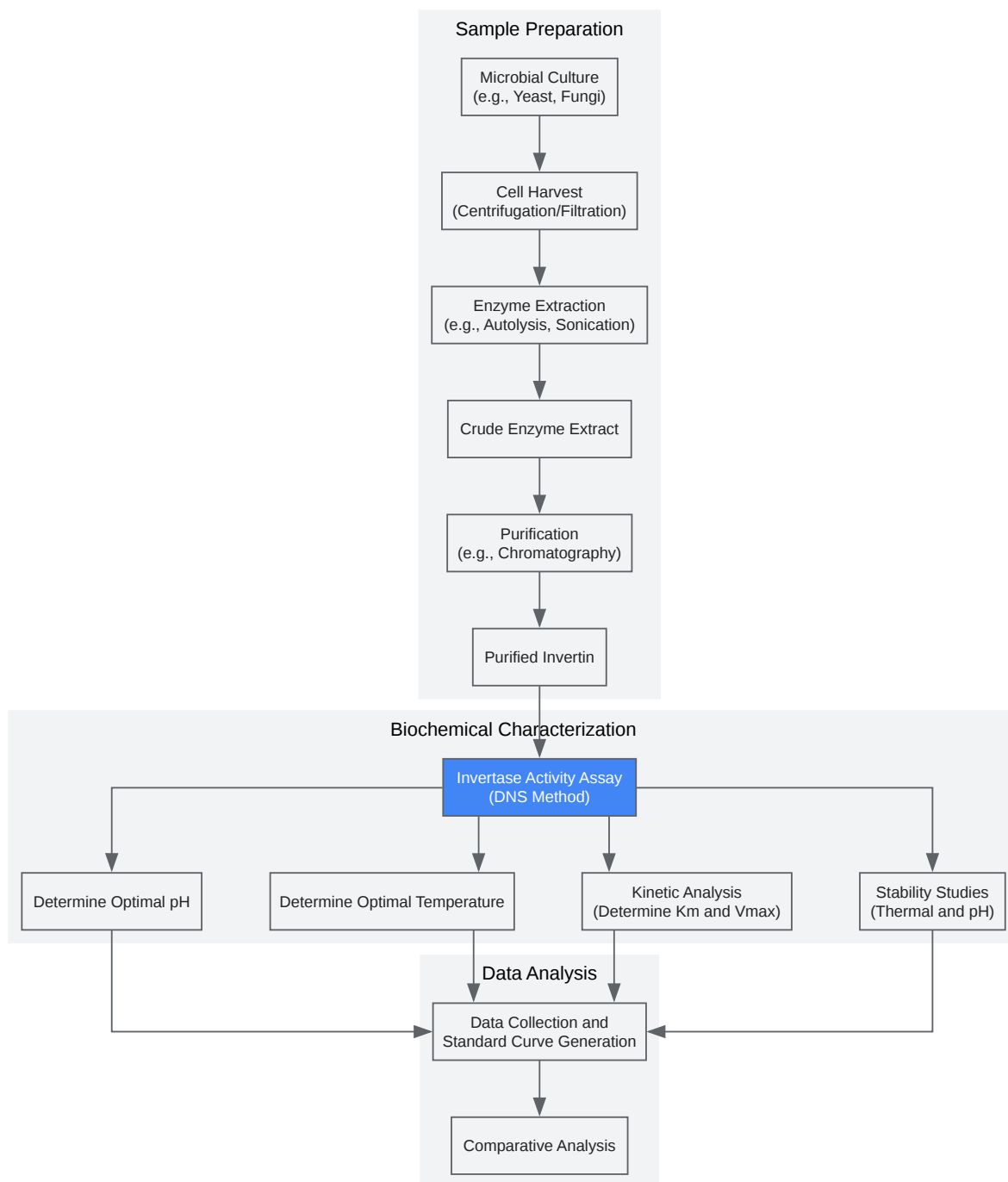
- Pre-incubate the enzyme solution at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C) for different time intervals (e.g., 15, 30, 60, 120 minutes).
- After incubation, cool the samples on ice.
- Measure the residual enzyme activity using the standard invertase activity assay.
- Express the residual activity as a percentage of the initial activity (of the unheated enzyme).
- The half-life ($t_{1/2}$) of the enzyme at a specific temperature can be calculated from the first-order decay plot.

pH Stability:

- Pre-incubate the enzyme solution in buffers of different pH values for a set period (e.g., 1, 2, 4, 24 hours) at a constant temperature (e.g., 4°C or room temperature).
- After incubation, dilute the samples into the standard assay buffer to bring the pH to the optimum for the activity measurement.
- Measure the residual enzyme activity.
- Express the results as a percentage of the activity of the enzyme incubated in the optimal pH buffer for the same duration.

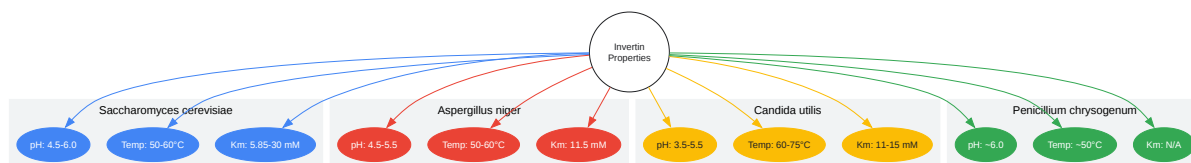
Visualizing Key Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for **invertin** characterization and a comparative overview of the key properties of **invertins** from different microbial sources.



[Click to download full resolution via product page](#)

Experimental workflow for **invertin** characterization.



[Click to download full resolution via product page](#)

Comparison of key **invertin** properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Production and characterization of intracellular invertase from *Saccharomyces cerevisiae* (OL629078.1), using cassava-soybean as a cost-effective substrate - PMC [pmc.ncbi.nlm.nih.gov]
2. Comparative study of stability of soluble and cell wall invertase from *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
3. biotechrep.ir [biotechrep.ir]
4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6. Native *Candida utilis* Invertase (EC 3.2.1.26) - Creative Enzymes [creative-enzymes.com]
7. Purification and characterization of an invertase from *Candida utilis*: comparison with natural and recombinant yeast invertases - PubMed [pubmed.ncbi.nlm.nih.gov]
8. Research Portal [openresearch.surrey.ac.uk]

- 9. office2.jmbfs.org [office2.jmbfs.org]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- To cite this document: BenchChem. [A Comparative Analysis of Invertin from Diverse Microbial Sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607192#comparative-analysis-of-invertin-from-different-microbial-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com